![molecular formula C13H10ClN3O2S2 B6350005 2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1326815-16-0](/img/structure/B6350005.png)

2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

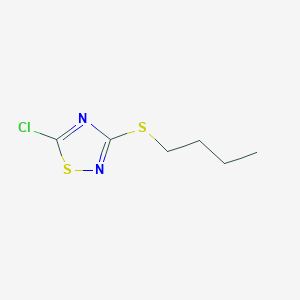

The compound “2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with a specific molecular structure . It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The compound also contains a chloro group and a sulfanyl group attached to the thiadiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .科学的研究の応用

Synthesis and Structural Characterization

Research into compounds with the thiadiazole moiety often explores their synthesis, aiming to expand the chemical diversity for potential applications in materials science, agriculture, and pharmacology. For instance, the work by Srinivas and Rao (2011) demonstrated regioselective synthesis of novel 3-sulfanyl derivatives, indicating the versatility of thiadiazole compounds in chemical synthesis V. Srinivas & V. Rao, 2011. Similarly, Tarasova et al. (2015) reported on halocyclization of alkyl derivatives of thiadiazole, showcasing the potential for generating complex heterocyclic structures with possible applications in developing new materials or pharmaceuticals N. Tarasova, Dmitry G. Kim, & P. Slepukhin, 2015.

Antimicrobial and Antifungal Activities

Compounds featuring thiadiazole structures are frequently studied for their antimicrobial properties. Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives, evaluating their antimicrobial activities against various bacterial and fungal strains, highlighting the potential of thiadiazole derivatives in developing new antimicrobial agents J. L. Jat, V. K. Salvi, G. L. Talesara, & H. Joshi, 2006.

Anticancer Properties

The exploration of thiadiazole derivatives for anticancer applications is a growing area of interest. Yushyn et al. (2022) discussed the synthesis of a novel pyrazoline-bearing hybrid molecule, indicating its studied anticancer activity and suggesting the role of such compounds in the development of new anticancer therapies I. Yushyn, Serhii Holota, & Roman Lesyk, 2022.

Electrochemical Studies

Harisha et al. (2018) synthesized and characterized a heterocyclic azo dye derived from thiadiazole, exploring its electrochemical behavior. This research underscores the potential application of thiadiazole derivatives in electrochemical sensors and other electronic devices S. Harisha, J. Keshavayya, B. K. Swamy, S. M. Prasanna, C. C. Viswanath, & B. Ravi, 2018.

Novel Heterocyclic Systems

The development of new heterocyclic systems incorporating thiadiazole units is an ongoing research theme. For example, Manikannan et al. (2012) reported the synthesis and spectral characterization of various thiadiazole derivatives, contributing to the diverse applications of these compounds in designing new molecular architectures for pharmaceuticals or material science R. Manikannan, Masilamani Shanmugaraja, Seetharaman Manojveer, & S. Muthusubramanian, 2012.

将来の方向性

作用機序

Target of Action

The compound, also known as 2-(3-((5-Chloro-1,2,4-thiadiazol-3-yl)thio)propyl)isoindoline-1,3-dione, is a derivative of thiadiazole . Thiadiazole derivatives are known to interact strongly with biological targets due to their mesoionic character, which allows them to cross cellular membranes

Mode of Action

The mode of action of thiadiazole derivatives is generally attributed to their ability to cross cellular membranes and interact strongly with biological targets

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities . .

Pharmacokinetics

The relatively good liposolubility of thiadiazole derivatives, attributed to the presence of the sulfur atom, may influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Thiadiazole derivatives, including this compound, have been shown to exert a broad spectrum of biological activities . .

特性

IUPAC Name |

2-[3-[(5-chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2S2/c14-12-15-13(16-21-12)20-7-3-6-17-10(18)8-4-1-2-5-9(8)11(17)19/h1-2,4-5H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHUGWKGBLHXEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NSC(=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)

![{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349942.png)

![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)

![({[3,5-Bis(trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349951.png)

![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)

![5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349971.png)

![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)

![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)

![5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349991.png)

![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)

![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)

![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)